

Solubility of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid in organic solvents

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Compound of Interest

Compound Name:	2-(Tetrahydropyran-2-yloxy)phenylboronic acid
Cat. No.:	B1451950

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An In-depth Technical Guide to the Solubility of **2-(Tetrahydropyran-2-yloxy)phenylboronic acid** in Organic Solvents

Introduction

2-(Tetrahydropyran-2-yloxy)phenylboronic acid is a vital reagent in modern organic synthesis. As a derivative of 2-hydroxyphenylboronic acid, the tetrahydropyran (THP) group serves as a protecting group for the phenolic hydroxyl, enabling a wide range of selective transformations, most notably the Suzuki-Miyaura cross-coupling reaction.^[1] The efficiency of its synthesis, its participation in reactions, and its subsequent purification are intrinsically linked to its solubility characteristics. An understanding of its behavior in various organic solvents is therefore not merely academic but a prerequisite for practical and scalable applications in research, process development, and manufacturing.

This technical guide provides a comprehensive analysis of the solubility profile of **2-(Tetrahydropyran-2-yloxy)phenylboronic acid**. While extensive quantitative data for this specific molecule is not widely published, this document synthesizes foundational chemical principles, extrapolates from closely related analogues, and presents a robust experimental framework for researchers to determine solubility in their own laboratory settings.

Physicochemical Profile and Structural Considerations

To predict the solubility of a compound, one must first understand its inherent structural and electronic properties. The molecule of **2-(Tetrahydropyran-2-yloxy)phenylboronic acid** is a composite of three distinct functional regions, each contributing to its overall physicochemical character.

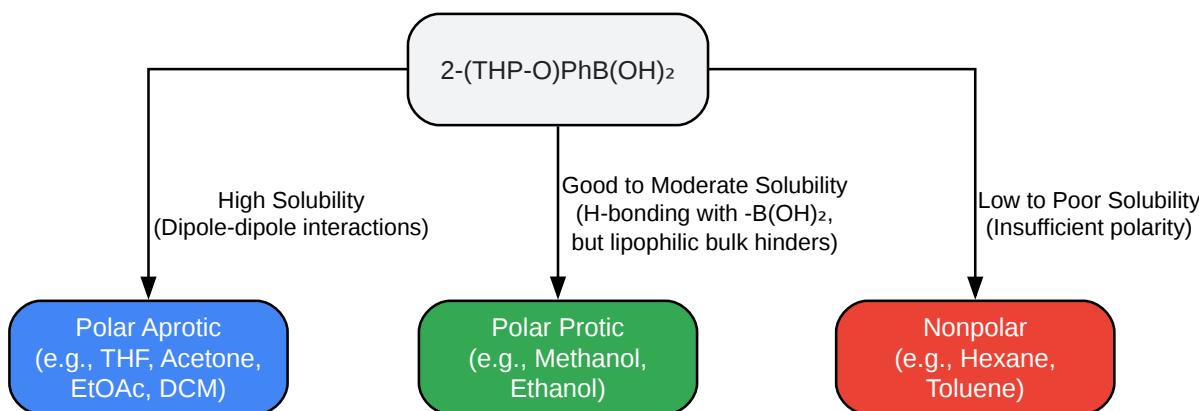
- The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. However, boronic acids have a well-documented propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[2] These boroxines are significantly less polar and generally less soluble than their monomeric acid counterparts, which can lead to inconsistencies in solubility measurements if the sample is not pure or is handled in a way that promotes dehydration.[2] [3]
- The Phenyl Ring: This aromatic core is nonpolar and contributes to the molecule's lipophilicity, favoring solubility in solvents with lower polarity.
- The Tetrahydropyran (THP) Ether Group: The THP group masks the polar phenolic hydroxyl group of the parent compound. This significantly increases the molecule's overall lipophilicity and steric bulk, making it more soluble in a broader range of organic solvents compared to 2-hydroxyphenylboronic acid.

A summary of the key properties is presented below.

Property	Value	Source
CAS Number	502159-01-5	[4]
Molecular Formula	C ₁₁ H ₁₅ BO ₄	[4]
Molecular Weight	222.05 g/mol	[5]
Physical Form	White to light yellow solid/powder	[6]
Melting Point	~142 °C (for the 4-isomer, indicative)	[6]

Predicted Solubility Profile: A Mechanistic Rationale

Based on the principle of "like dissolves like," we can predict the solubility of **2-(Tetrahydropyran-2-yloxy)phenylboronic acid** across different classes of organic solvents. The presence of both polar (boronic acid) and nonpolar (phenyl, THP) regions suggests a degree of solubility in a wide spectrum of solvents, with optimal solubility likely in moderately polar, aprotic solvents.



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Caption: Predicted solubility trends based on solvent class.

- Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate, Dichloromethane): This class is expected to be the most effective. The polarity of these solvents can interact favorably with the dipole moment of the boronic acid group, while their organic character readily accommodates the phenyl and THP moieties. Ethers, such as THF and Dipropyl Ether, have been shown to be excellent solvents for phenylboronic acid itself.^[2]
- Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is anticipated. While these solvents can engage in hydrogen bonding with the boronic acid's hydroxyl groups, the large, nonpolar THP-phenyl portion of the molecule may limit overall miscibility compared to smaller, more polar solutes. Some supplier data indicates solubility in methanol.^[7]
- Nonpolar Solvents (e.g., Hexanes, Toluene): Low solubility is expected. The polarity of the boronic acid functional group is too high to be effectively solvated by nonpolar hydrocarbons. Studies on phenylboronic acid confirm very low solubility in solvents like methylcyclohexane.

[2][3] This property is often exploited for purification, where nonpolar solvents can be used to wash away organic impurities.

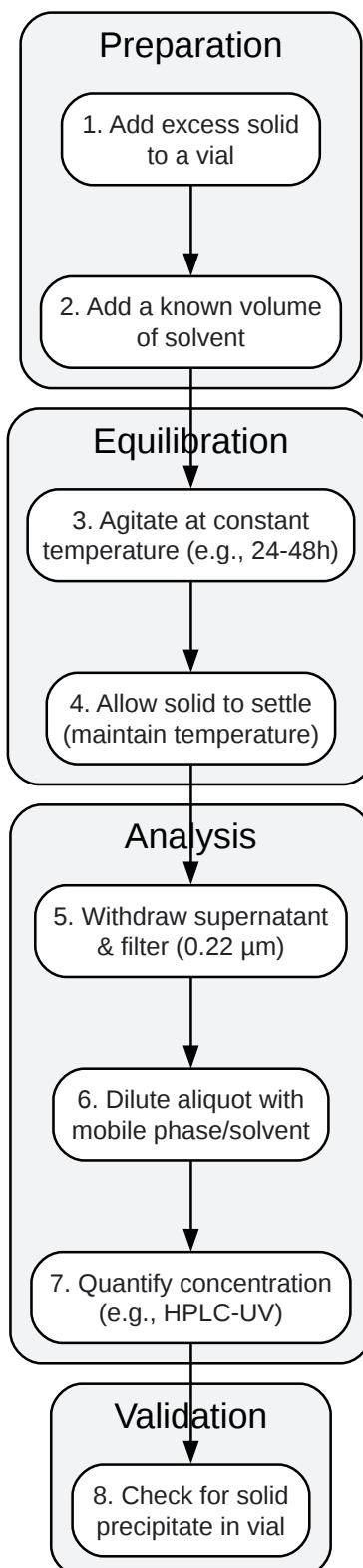
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol outlines a reliable and self-validating method for determining the equilibrium solubility of **2-(Tetrahydropyran-2-yloxy)phenylboronic acid**. The shake-flask method is a gold-standard technique that measures solubility by establishing equilibrium between the dissolved and undissolved solute.[8]

Materials and Equipment

- **2-(Tetrahydropyran-2-yloxy)phenylboronic acid** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Glass vials with PTFE-lined screw caps
- Orbital shaker or vortex mixer
- Constant temperature bath or incubator
- Syringe filters (0.22 μm , PTFE or other solvent-compatible membrane)
- Syringes
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Workflow Diagram

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